molecular formula C10H16ClNS B13328921 2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride

2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride

Cat. No.: B13328921
M. Wt: 217.76 g/mol
InChI Key: JMWXHVBXLARMMC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry, material science, and organic synthesis. The compound’s unique structure, which includes a cyclopropyl group and an isopropyl group attached to the thiophene ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, amines, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5-isopropylthiophen-3-amine hydrochloride is unique due to its combination of a cyclopropyl group, an isopropyl group, and an amine group attached to the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

2-cyclopropyl-5-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-6(2)9-5-8(11)10(12-9)7-3-4-7;/h5-7H,3-4,11H2,1-2H3;1H

InChI Key

JMWXHVBXLARMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C2CC2)N.Cl

Origin of Product

United States

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